molecular formula C39H44N2O7 B1581506 Thalrugosaminine CAS No. 22226-73-9

Thalrugosaminine

Cat. No.: B1581506
CAS No.: 22226-73-9
M. Wt: 652.8 g/mol
InChI Key: HKAAPKXOAPZXLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thalrugosaminine is typically isolated from natural sources, specifically from the roots of Thalictrum minus. The isolation process involves extraction using solvents such as dichloromethane and methanol, followed by purification using silica gel column chromatography . The structural elucidation of the isolated compounds is performed using spectroscopic techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. The primary method remains extraction from natural sources, which may not be feasible for large-scale production. Further research and development are needed to establish efficient synthetic routes for industrial production.

Chemical Reactions Analysis

Types of Reactions: Thalrugosaminine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups present in the compound.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its antibacterial properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Thalrugosaminine has several scientific research applications, including:

Comparison with Similar Compounds

Thalrugosaminine is unique among benzylisoquinoline alkaloids due to its potent antibacterial activity and hypotensive effects. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and potency.

Properties

IUPAC Name

6,19,20,21,25-pentamethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18(33),19,21,24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)19-24-10-13-31(42-3)33(20-24)47-26-11-8-23(9-12-26)18-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAAPKXOAPZXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944874
Record name 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22226-73-9
Record name THALRUGOSAMININE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Thalrugosaminine and where is it found?

A1: this compound is a bisbenzylisoquinoline alkaloid first isolated from the plant Thalictrum rugosum, also known as meadow rue. [] This plant is known for its diverse alkaloid content, many of which exhibit biological activities. []

Q2: What biological activities have been reported for this compound?

A2: this compound has demonstrated in vitro activity against Mycobacterium smegmatis, suggesting potential antimicrobial properties. [, ] Additionally, it has shown hypotensive activity in rabbit models, indicating a possible role in blood pressure regulation. [, ]

Q3: What is the chemical structure of this compound?

A3: While the provided abstracts don't detail the full structure, they highlight that this compound is a bisbenzylisoquinoline alkaloid. [] These alkaloids are characterized by two benzylisoquinoline units linked together. The absolute configuration of this compound has been determined as S,S. []

Q4: Have any other Thalictrum species been found to contain this compound?

A4: Yes, besides Thalictrum rugosum, this compound has also been identified in Thalictrum minus race B. [] This finding suggests that the production of this specific alkaloid might not be restricted to a single species within the Thalictrum genus.

Q5: Are there any other alkaloids with similar structures and activities to this compound?

A5: Yes, the research papers mention several other alkaloids isolated from the same plant sources that share structural similarities and/or biological activities with this compound. These include:

  • Thalidasine: A bisbenzylisoquinoline alkaloid with hypotensive activity found in both Thalictrum revolutum and Thalictrum minus race B. [, ]
  • O-methylthalicberine: Another bisbenzylisoquinoline alkaloid exhibiting hypotensive activity, identified in Thalictrum revolutum. []
  • Thalicarpine: This alkaloid, found in Thalictrum revolutum, possesses both hypotensive and antimicrobial activities, similar to this compound. []

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